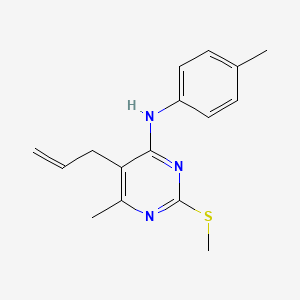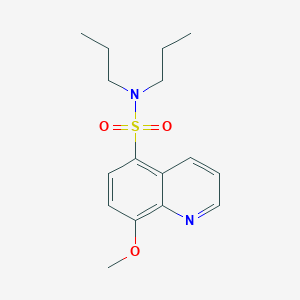![molecular formula C20H28N8O2 B5562731 3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine](/img/structure/B5562731.png)
3-(4-methyl-1-piperazinyl)-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of N-aryl(pyrimidinyl) piperazinylalkyl derivatives of tetra- and hexahydropyrido pyridazines, demonstrating a methodology that could be adapted for the target compound. These processes often involve reactions yielding pharmacologically active derivatives, showcasing the compound's potential in biomedical applications (Śladowska et al., 1996).
Molecular Structure Analysis
Studies on compounds with similar frameworks, such as the synthesis and characterization of piperazinyl oxazolidinone derivatives, provide insights into the molecular structure and potential interactions of these molecules. These compounds are designed to interact with biological targets, indicating the importance of molecular structure in their function (Tucker et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their interaction with various reagents to form new derivatives, showcasing the versatility of the pyridazine backbone in synthesizing pharmacologically active molecules. These reactions often lead to compounds with significant biological activity, further highlighting the chemical properties of the parent compound (Śladowska et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems. Studies on similar compounds provide a foundation for predicting the behavior of the target compound under various conditions, which is crucial for its application in medicinal chemistry (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities and stability under different conditions, are vital for determining the compound's potential as a pharmacological agent. Investigations into related compounds' interactions with biological targets and their reactivity under physiological conditions provide valuable insights into the chemical properties of the target compound (Bindu et al., 2019).
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research has identified piperazinyl oxazolidinone derivatives, including compounds related to the specified chemical structure, as novel synthetic antibacterial agents active against gram-positive organisms. These compounds have shown in vivo potency comparable to linezolid, indicating their potential in treating infections caused by methicillin-resistant Staphylococcus aureus and selected anaerobic organisms (Tucker et al., 1998).
Pharmacological Properties
Derivatives of the specified compound have been synthesized and evaluated for their pharmacological properties. Investigations into the synthesis and properties of N-phenyl derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra(1,2,3,4,5,6-hexa) hydropyrido-[3,4-d]pyridazines and allied compounds have revealed pharmacological activity, underscoring the potential for these compounds in drug development (Śladowska et al., 1998).
Antirhinovirus Compound
A specific derivative, identified as R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been reported as a potent inhibitor of rhinoviruses at concentrations not inhibitory to HeLa cell growth. This compound's ability to significantly reduce viral yields in the presence of low concentrations indicates its potential as an antiviral agent (Andries et al., 2005).
Anticancer Activity
New pyrazolo[3,4-d]pyrimidin-4-one derivatives, including structures related to the query compound, have been synthesized and tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. Certain derivatives displayed potent inhibitory activity, suggesting their potential use in cancer treatment (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2/c1-16-5-6-21-20(22-16)30-15-19(29)28-13-11-27(12-14-28)18-4-3-17(23-24-18)26-9-7-25(2)8-10-26/h3-6H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOYAVRJKJXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)



![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)
![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562702.png)
![2-methyl-6-({3-[(3-methylphenoxy)methyl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5562727.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)